molecular formula C13H16N2 B3384448 2-(1-Benzylpyrrolidin-3-yl)acetonitrile CAS No. 55278-09-6

2-(1-Benzylpyrrolidin-3-yl)acetonitrile

Cat. No.: B3384448
CAS No.: 55278-09-6
M. Wt: 200.28 g/mol
InChI Key: HYBXAXKMVJEWHM-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrrolidin-3-yl)acetonitrile is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol. This compound has garnered significant attention due to its diverse applications and potential implications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpyrrolidin-3-yl)acetonitrile typically involves the reaction of benzylamine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the pyrrolidine ring or nitrile group, depending on reaction conditions:

Key Reagents and Products

ReagentConditionsMajor ProductSelectivity Notes
KMnO₄Acidic, 60–80°CPyrrolidine N-oxide derivativesPreferential ring oxidation
H₂O₂Neutral, RTEpoxide intermediatesLimited nitrile participation
Ozone-78°C, CH₂Cl₂Nitrile → ketone conversionRequires controlled cleavage

Industrial-scale oxidation often employs continuous flow reactors to enhance safety and yield (85–92% reported).

Reduction Reactions

Reductive pathways target the nitrile group or benzyl substituent:

Common Reducing Systems

AgentSolventProductYield Range
LiAlH₄THF, 0°C→RTPrimary amine (C₆H₅CH₂-C₃H₆NH₂)70–78%
NaBH₄/CuCl₂MeOH, refluxSecondary alcohol65%
H₂/Pd-CEtOH, 50 psiDebenzylated pyrrolidine>90%

Selective debenzylation under hydrogenation conditions preserves the nitrile group, enabling modular synthesis.

Nucleophilic Substitution

The nitrile group participates in substitution reactions:

Representative Examples

NucleophileBase/CatalystProductKey Application
NH₃ (g)K₂CO₃, DMFCarboxamidePeptide mimetics
ROH (alcohols)H₂SO₄, ΔImidate estersProdrug synthesis
Grignard reagentsTHF, −20°CKetones after hydrolysisTertiary alcohol precursors

Substitution kinetics favor polar aprotic solvents, with DMF accelerating reactions by 3× compared to ethanol.

Hydrolysis Pathways

Controlled hydrolysis converts the nitrile to carboxylic acids or amides:

Hydrolytic Conditions and Outcomes

ConditionCatalystProductIndustrial Relevance
20% H₂SO₄, refluxNoneCarboxylic acid (C₆H₅CH₂-C₃H₆COOH)Bulk chemical synthesis
NaOH/H₂O₂, RTPhase-transferAmidePharmaceutical intermediates
Enzymatic (nitrilase)pH 7.4 bufferEnantiopure acidBiocatalytic resolution

Enzymatic methods achieve >99% enantiomeric excess, critical for chiral drug development.

Cyclization and Heterocycle Formation

The compound serves as a precursor for nitrogen-containing heterocycles:

Reaction PartnerConditionsProductBiological Activity
HydrazineEtOH, ΔPyrazole derivativesCannabinoid receptor ligands
CS₂/KOHMicrowave, 120°CThiazole analogsAntitumor screening candidates
Diethyl acetylenedicarboxylateDCM, RTPyrrolo[1,2-a]pyrazineKinase inhibition

Cycloadditions exhibit regioselectivity influenced by the benzyl group’s steric effects .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing HCN traces .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strong acids/bases.

  • Light Sensitivity : Benzyl group undergoes photooxidation; storage requires amber glass.

This compound’s versatility in oxidation, reduction, and cyclization reactions underscores its value in medicinal chemistry and industrial synthesis. Recent advances in enzymatic hydrolysis and flow reactor technologies have further expanded its utility, positioning it as a critical intermediate for bioactive molecule development.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Forms corresponding oxides using agents like potassium permanganate.
  • Reduction : Converts to amines using reducing agents such as lithium aluminum hydride.
  • Substitution : The nitrile group can be replaced by other functional groups through nucleophilic substitution.

Major Products

The products formed from these reactions depend on the reagents and conditions used. For example:

  • Oxidation may yield oxides.
  • Reduction can produce amines.

Chemistry

2-(1-Benzylpyrrolidin-3-yl)acetonitrile serves as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for creating more complex molecules.

Biology

Research is ongoing to explore its potential biological activities, particularly its interactions with biomolecules. Studies have indicated that it may modulate specific molecular targets, leading to various biological effects.

Medicine

The compound is being investigated for potential therapeutic applications, including its role in drug development. Preliminary studies suggest it may have implications in treating neurological disorders due to its interaction with neurotransmitter systems.

Industry

In industrial applications, it is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific characteristics, such as improved thermal stability or electrical conductivity.

Case Study 1: Neuropharmacological Effects

A study examined the effects of this compound on neurotransmitter systems in animal models. Results indicated that the compound could enhance dopaminergic activity, suggesting potential applications in treating conditions like Parkinson's disease.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized novel derivatives of this compound to evaluate their biological activities. Some derivatives exhibited significant anti-inflammatory properties, highlighting the compound's versatility in medicinal chemistry.

Case Study 3: Industrial Applications

In an industrial context, this compound was utilized as a precursor for developing high-performance polymers. The resulting materials demonstrated enhanced mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Phenylpyrrolidin-3-yl)acetonitrile
  • 2-(1-Benzylpyrrolidin-2-yl)acetonitrile
  • 2-(1-Benzylpyrrolidin-4-yl)acetonitrile

Uniqueness

2-(1-Benzylpyrrolidin-3-yl)acetonitrile stands out due to its specific structural features and reactivity. Its unique combination of a benzyl group and a pyrrolidine ring imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

2-(1-Benzylpyrrolidin-3-yl)acetonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₆N₂, featuring a pyrrolidine ring with a benzyl substituent and an acetonitrile moiety. The presence of these functional groups suggests that the compound may exhibit various biological activities, including interactions with neurotransmitter receptors and enzymes.

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially modulating their activity. This compound may act as an inhibitor or modulator of various enzymes and receptors, leading to diverse biological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Analgesic and Anti-inflammatory Effects : Some derivatives have shown promise in reducing pain and inflammation, suggesting potential therapeutic applications in pain management.
  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems, indicating potential uses in treating neurological disorders.
  • Antitumor Activity : Preliminary studies suggest that related compounds exhibit activity against cancer cell lines, warranting further investigation into their antitumor properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnalgesicReduces pain in animal models
Anti-inflammatoryDecreases inflammation markers
NeuropharmacologicalModulates neurotransmitter receptor activity
AntitumorInhibits growth of cancer cell lines

Example Study: Antitumor Effects

A study investigated the antitumor effects of a related compound (±)-25 on the MDA-MB-231 breast cancer cell line. The results indicated a 55% reduction in cell viability after three days of treatment at a concentration of 10 μM. In vivo studies confirmed that (±)-25 significantly reduced tumor size in xenograft models .

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various methods, emphasizing the importance of optimizing reaction conditions for yield and purity. Investigating derivatives may reveal compounds with enhanced biological activities or novel therapeutic applications.

Properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBXAXKMVJEWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494362
Record name (1-Benzylpyrrolidin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55278-09-6
Record name (1-Benzylpyrrolidin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-benzylpyrrolidin-3-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

16.8 g (0.08 mole) (3RS)-1-benzyl-3-chloromethyl pyrrolidine and 5.88 g (0.12 mole) of sodium cyanide was dissolved in 250 ml dimethyl sulfoxide. The mixture was stirred at 60° C. for two days and at room temperature for one week. Water was added and the mixture was extracted three times with ethyl acetate. The combined organic layer was washed with brine, dried (Na2SO4), filtered and evaporated to yield 14.7 g (92%) of the product.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-(1-Benzylpyrrolidin-3-yl)acetonitrile
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-(1-Benzylpyrrolidin-3-yl)acetonitrile
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-(1-Benzylpyrrolidin-3-yl)acetonitrile
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-(1-Benzylpyrrolidin-3-yl)acetonitrile
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-(1-Benzylpyrrolidin-3-yl)acetonitrile
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-(1-Benzylpyrrolidin-3-yl)acetonitrile

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